LogP Comparison: Lipophilicity Differentiation vs. Non-Pyridinyl Analog
The calculated logP of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is 2.365 [1]. In contrast, the simpler non-pyridinyl analog, 4-Chloro-6-ethylpyrimidine, lacks a reported logP value in available sources, but its lower molecular weight and absence of an aromatic pyridine ring predict a significantly lower logP . The higher lipophilicity of the target compound is a critical parameter for applications where membrane permeability or blood-brain barrier penetration is desired, directly influencing the biological profile of derived compounds as evidenced by the established correlation between lipophilicity and antiparasitic activity in the 2-pyridyl pyrimidine class [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.365 |
| Comparator Or Baseline | 4-Chloro-6-ethylpyrimidine (CAS 5734-67-8): Value not reported; predicted to be significantly lower |
| Quantified Difference | Not quantifiable, but directionally higher for target |
| Conditions | Calculated using standard algorithms |
Why This Matters
Higher logP is associated with improved membrane permeability, a key consideration for designing compounds intended for intracellular or CNS targets.
- [1] Chembase.cn. 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (EN300-69220). Product Information. View Source
- [2] Musonda CC, Whitlock GA, Witty MJ, Brun R, Kaiser M. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Bioorg Med Chem Lett. 2009;19(2):481-4. View Source
